molecular formula C17H24N4 B6317703 Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-00-9

Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%

Cat. No. B6317703
CAS RN: 179056-00-9
M. Wt: 284.4 g/mol
InChI Key: BGNGVEQPJCYLIL-UHFFFAOYSA-N
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Description

1,2,4-Triazole compounds are a type of heterocyclic compounds. They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various methods. One common method is the reaction of primary amines with α-haloketones . Another method involves the reaction of hydrazides with carboxylic acids or their derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the substituents attached to the ring.


Chemical Reactions Analysis

1,2,4-Triazole compounds can undergo various chemical reactions due to the presence of multiple reactive sites. They can act as ligands in coordination chemistry, forming complexes with metal ions . They can also undergo reactions such as alkylation, acylation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds can vary widely depending on their specific structure. Generally, they are stable compounds and can form hydrogen bonds, which can influence their solubility and reactivity .

Scientific Research Applications

Antidiabetic Activity

1,2,4-Triazole derivatives have been explored for their potential to act as antidiabetic agents, which could be significant given the rising prevalence of diabetes worldwide.

Each of these applications represents a field where “Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine” could potentially make a significant impact. Further research and development are needed to fully realize these applications .

Future Directions

The future research directions in the field of 1,2,4-triazole compounds include the synthesis of new derivatives with improved biological activities, the study of their mechanism of action, and the development of safer and more effective drugs .

properties

IUPAC Name

N-[[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4/c1-13-19-17(21-20-13)15-10-8-14(9-11-15)12-18-16-6-4-2-3-5-7-16/h8-11,16,18H,2-7,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNGVEQPJCYLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=C(C=C2)CNC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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